molecular formula C16H14N2O5 B5148802 4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5148802
M. Wt: 314.29 g/mol
InChI Key: ONVNFFHNCFENJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNATD and has a unique molecular structure that makes it an interesting subject for research in various fields of science.

Mechanism of Action

The mechanism of action of MNATD is not fully understood but it is believed to involve the inhibition of various enzymes and signaling pathways. MNATD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. MNATD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MNATD has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. MNATD has also been shown to reduce oxidative stress and protect against DNA damage. In addition, MNATD has been shown to exhibit anti-tumor activity and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

MNATD has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively characterized using various analytical techniques. MNATD also exhibits a wide range of biological activities, making it a versatile research tool for investigating various biological processes. However, MNATD also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MNATD. One area of research could focus on the development of more efficient synthesis methods for MNATD. Another area of research could focus on the identification of the specific enzymes and signaling pathways targeted by MNATD. Additionally, future research could investigate the potential use of MNATD as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.

Synthesis Methods

The synthesis of MNATD involves a multi-step process that includes the reaction of 2-methoxy-4-nitrophenyl hydrazine with cyclohexanone followed by the reaction of the resulting product with maleic anhydride. The final product is obtained after a series of purification steps and has been characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.

Scientific Research Applications

MNATD has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-oxidant properties. MNATD has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-23-12-7-10(18(21)22)4-5-11(12)17-15(19)13-8-2-3-9(6-8)14(13)16(17)20/h2-5,7-9,13-14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVNFFHNCFENJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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